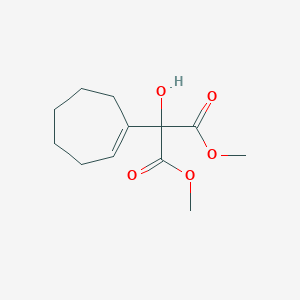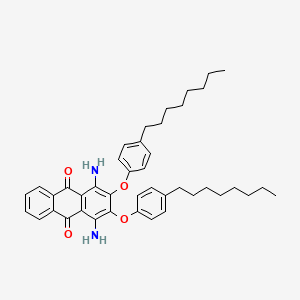
1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthracenedione family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the anthracene-9,10-dione core, which undergoes substitution reactions to introduce the amino and octylphenoxy groups. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The anthracenedione core can be reduced to form hydroxyanthracene derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon or copper(I) iodide in the presence of ligands.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyanthracene derivatives, and various substituted anthracenediones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Biology: Investigated for its potential as an anticancer agent, given its structural similarity to other anthracenedione-based drugs.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 1,4-diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential application as an anticancer agent. The compound can also inhibit specific enzymes, contributing to its antimicrobial and antiviral activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: An anthracenedione-based anticancer drug.
Ametantrone: Another anthracenedione derivative with anticancer properties.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: A structurally similar compound used in organic electronics.
Uniqueness
1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Propriétés
Numéro CAS |
89868-52-0 |
|---|---|
Formule moléculaire |
C42H50N2O4 |
Poids moléculaire |
646.9 g/mol |
Nom IUPAC |
1,4-diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C42H50N2O4/c1-3-5-7-9-11-13-17-29-21-25-31(26-22-29)47-41-37(43)35-36(40(46)34-20-16-15-19-33(34)39(35)45)38(44)42(41)48-32-27-23-30(24-28-32)18-14-12-10-8-6-4-2/h15-16,19-28H,3-14,17-18,43-44H2,1-2H3 |
Clé InChI |
MBVCVSMRIJKRFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2OC4=CC=C(C=C4)CCCCCCCC)N)C(=O)C5=CC=CC=C5C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)

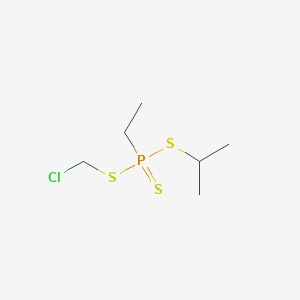
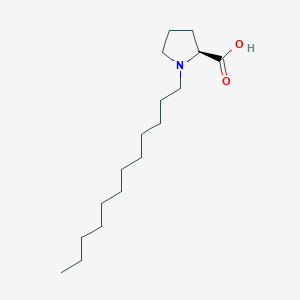
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
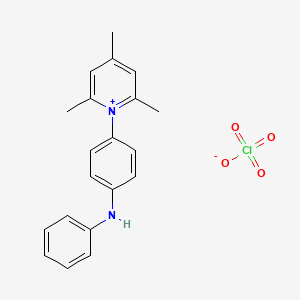
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)

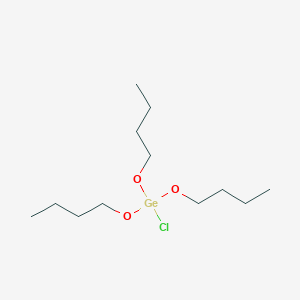

![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)

